4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid” is a compound with the CAS Number: 124243-00-1 . It has a molecular weight of 500.59 and its IUPAC name is 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid . It is a strong covalent linker featuring a free carboxylic acid and two tosyl groups .
Molecular Structure Analysis
The molecule contains a total of 60 bonds. There are 36 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), 1 hydroxyl group, and 2 sulfones .Chemical Reactions Analysis
Each tosyl group in the molecule can be displaced by thiol or amine nucleophiles via a Michael addition . The inclusion of two tosyl groups on this molecule allows this reaction to proceed twice .Physical And Chemical Properties Analysis
The compound is a white to yellow solid .Scientific Research Applications
Benzoic Acid Derivatives in Foods and Additives
Benzoic acid derivatives, including 4-(3-tosyl-2-(tosylmethyl)propanoyl)benzoic acid, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to a significant presence in the environment and in human exposure. This review discusses their presence, uses, human exposure, metabolism, toxicology, analytical methods for detection, and legal limits (del Olmo, Calzada, & Nuñez, 2017).
Synthesis and Properties of Lanthanide Coordination Compounds
Research on 4-benzyloxy benzoic acid derivatives demonstrates their application in forming lanthanide coordination compounds, which have been characterized for their photophysical properties. The presence of electron-releasing or electron-withdrawing groups on these derivatives influences the photoluminescence efficiency of the lanthanide complexes, which has significant implications in materials science and photophysical research (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Application in Ruthenium Alkylidene Triggered Cyclopolymerization
Benzoic acid derivatives play a role in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are used for cyclopolymerization of 1,6-heptadiynes, leading to the development of new polymer materials with potential applications in various industrial sectors (Mayershofer, Nuyken, & Buchmeiser, 2006).
Thermodynamic Study in Pharmaceutical Research
Benzoic acid is a model compound for drug substances in pharmaceutical research. Understanding the thermodynamic phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in pharmaceuticals. This research provides valuable data for modeling phase equilibria in pharmaceutical systems (Reschke, Zherikova, Verevkin, & Held, 2016).
Development of Liquid Crystalline Polymers
Research on benzoic acid derivatives includes the development of liquid crystalline polymers with cross-linked network structures. These materials, containing azobenzene mesogens, have potential applications in various fields, including electronics and materials science, due to their unique properties (Saminathan & Pillai, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to act as a strong covalent linker , suggesting that it may interact with various proteins or other biological molecules.
Mode of Action
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid features a free carboxylic acid and two tosyl groups . Each tosyl group can be displaced by thiol or amine nucleophiles via a Michael addition . This allows the compound to form covalent bonds with its targets, altering their structure and function.
properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBHXGITKMPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.